(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
(1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2) is a bicyclic amine derivative featuring a norbornane-like framework (2.2.1 bicyclo system) with two nitrogen atoms at positions 2 and 3. The tert-butyloxycarbonyl (Boc) group at position 2 acts as a protective group, enhancing stability during synthetic processes. Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.26 g/mol. The compound is typically stored at 2–8°C under dry conditions and is utilized as a key intermediate in medicinal chemistry for drug discovery, particularly in synthesizing bromodomain inhibitors and chiral ligands .
Key physicochemical properties include:
Properties
IUPAC Name |
tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAWXZDXVOYLII-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134003-84-2, 198989-07-0 | |
| Record name | (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Boc-2,5-diazabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to analogs based on bicyclic frameworks, substitution patterns, and pharmacological relevance:
Structural Analogues
Synthetic Flexibility : The Boc-protected [2.2.1] system enables diverse functionalization. For example:
- Pyridinyl derivatives (e.g., 16b in ) are synthesized via Buchwald-Hartwig coupling, enhancing interactions with hydrophobic enzyme pockets.
- C-Substituted derivatives (e.g., trifluoromethyl groups in ) improve metabolic stability and binding affinity.
Pharmacological Relevance
- Bromodomain Inhibition : The parent compound serves as a precursor to PFI-3, a selective inhibitor of Family VIII bromodomains. Pyridinyl derivatives (e.g., 16b) exhibit superior specificity compared to larger bicyclo systems like [2.2.2] .
- Chiral Resolution : The [2.2.1] system’s rigid framework aids in asymmetric synthesis, outperforming flexible analogs like [3.2.1] octane derivatives in enantioselective reactions .
Biological Activity
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 134003-84-2, is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Melting Point : 75-77 °C
- Storage Conditions : Should be stored in a sealed container at temperatures between 2-8 °C to maintain stability .
Pharmacological Activities
Research has indicated that this compound possesses various pharmacological activities:
1. Anticancer Activity
Studies have shown that derivatives of diazabicyclo compounds can exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound in this regard requires further investigation.
2. Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The potential of this compound to modulate inflammatory pathways is an area of active research .
3. Neuroprotective Effects
Preliminary studies suggest that compounds in the diazabicyclo family may offer neuroprotective benefits by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases . The specific neuroprotective efficacy of this compound remains to be elucidated.
Case Studies
A recent study focused on the synthesis and biological evaluation of various diazabicyclo derivatives highlighted the importance of structural modifications on biological activity. The study utilized a series of in vitro assays to assess cytotoxicity against cancer cell lines and anti-inflammatory activity using human peripheral blood mononuclear cells (PBMCs) .
| Compound | Cell Line Tested | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | MDA-MB-231 | 12.5 | Anticancer |
| Compound B | RAW 264.7 | 15.0 | Anti-inflammatory |
| This compound | TBD | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for (1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, and how is stereochemical control achieved?
The compound is typically synthesized via multi-step routes involving bicyclic framework formation followed by functionalization. For example, derivatives of similar diazabicycloheptane structures are synthesized using bis(3,3’-trifluoromethyl)benzophenone as a starting material, followed by hydroxyl and imino group introduction. Flash chromatography with toluene/diethyl ether (1:1) is employed for purification to isolate stereoisomers . Stereochemical control is achieved through chiral catalysts or temperature-dependent reaction conditions to favor the desired (1R,4R) configuration .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Flash chromatography is widely used, particularly with solvent systems like toluene/diethyl ether (1:1), to separate stereoisomers and byproducts. For hydrochloride salts, precipitation followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity (>97%) .
Q. How is the compound structurally characterized, and what analytical methods resolve ambiguities in stereochemical assignments?
Key techniques include:
- NMR : H and C NMR to confirm bicyclic framework and tert-butyl group presence.
- X-ray crystallography : Resolves absolute stereochemistry for chiral centers .
- HPLC with chiral columns : Differentiates enantiomers in complex mixtures .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and stereoselectivity of this compound?
- Solvent polarity : Non-polar solvents (e.g., toluene) favor intramolecular cyclization, while polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Lower temperatures (-10°C to 0°C) reduce side reactions during imine formation, enhancing stereoselectivity. For example, CS-mediated thiourea synthesis at -10°C achieves 82% yield .
- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantiomeric excess (ee) in asymmetric syntheses .
Q. What strategies address contradictory spectral data during structural validation?
Discrepancies in NMR or mass spectra often arise from:
- Conformational flexibility : Variable-temperature NMR (VT-NMR) identifies dynamic equilibria in the bicyclic structure.
- Impurity interference : Use orthogonal methods (e.g., IR for functional groups, HRMS for molecular weight confirmation) to cross-validate .
- Computational modeling : DFT calculations predict NMR chemical shifts, aiding assignments for complex stereoisomers .
Q. How does the compound’s stereochemistry impact its biological or catalytic applications?
The (1R,4R) configuration influences:
- Enzyme inhibition : Enhanced binding affinity to proteases or kinases due to spatial alignment of nitrogen atoms in the diazabicyclo framework .
- Catalytic activity : As a ligand in asymmetric catalysis, chiral centers dictate enantioselectivity in C–C bond-forming reactions .
Q. What are the limitations of current synthetic protocols, and how can they be optimized?
- Low yields in cyclization steps : Replace traditional acid-mediated cyclization with microwave-assisted synthesis to reduce reaction time and improve yields.
- Scalability issues : Transition from flash chromatography to continuous-flow systems for large-scale purification .
- Stereochemical drift : Use stabilizing additives (e.g., crown ethers) during storage to prevent racemization .
Methodological Recommendations
- Reaction Optimization : Employ design of experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, catalyst loading) and identify optimal conditions .
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to resolve spectral contradictions and validate structural assignments .
- Safety Protocols : Handle isothiocyanate intermediates (e.g., tert-butyl 3-(isothiocyanatomethyl) derivatives) under inert atmospheres due to their reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
